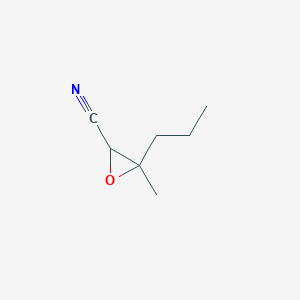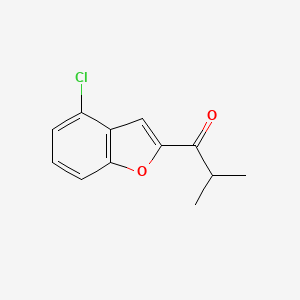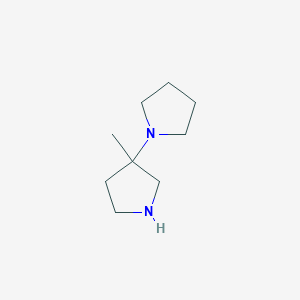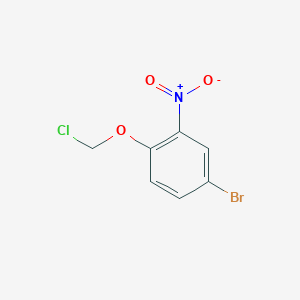
3-Methyl-3-propyloxirane-2-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-3-propyloxirane-2-carbonitrile is an organic compound with the molecular formula C7H11NO. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is used primarily in research settings and has various applications in synthetic chemistry due to its unique structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-3-propyloxirane-2-carbonitrile typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the epoxidation of alkenes using peracids or other oxidizing agents. The reaction conditions often include the use of solvents like dichloromethane and temperatures maintained at room temperature to slightly elevated levels .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of catalysts to enhance the reaction rate and selectivity is also common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
3-Methyl-3-propyloxirane-2-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and hydrogenation over palladium catalysts are typical reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include various substituted oxiranes, amines, and carbonyl compounds, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-Methyl-3-propyloxirane-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of new materials and as a reagent in various industrial processes
Wirkmechanismus
The mechanism by which 3-Methyl-3-propyloxirane-2-carbonitrile exerts its effects involves the reactivity of the epoxide ring and the nitrile group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations. The nitrile group can also participate in reactions, such as reductions and substitutions, further expanding the compound’s utility in chemical synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-propyloxirane: Similar in structure but lacks the nitrile group.
3-Methyl-3-buten-1-ol: Contains a similar carbon skeleton but with different functional groups.
2,3-Epoxyhexane: Another epoxide with a different substitution pattern
Uniqueness
3-Methyl-3-propyloxirane-2-carbonitrile is unique due to the presence of both an epoxide ring and a nitrile group. This combination of functional groups provides a versatile platform for various chemical reactions, making it a valuable compound in synthetic chemistry .
Eigenschaften
CAS-Nummer |
58901-89-6 |
|---|---|
Molekularformel |
C7H11NO |
Molekulargewicht |
125.17 g/mol |
IUPAC-Name |
3-methyl-3-propyloxirane-2-carbonitrile |
InChI |
InChI=1S/C7H11NO/c1-3-4-7(2)6(5-8)9-7/h6H,3-4H2,1-2H3 |
InChI-Schlüssel |
WRHJTRMKXAMWMX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1(C(O1)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{1-[2-Amino-1-(2-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13176754.png)
![1-[2-Amino-1-(4-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13176759.png)







![6-Aminospiro[2.5]octane-1-carboxylic acid](/img/structure/B13176811.png)
![(3'-(9H-Carbazol-9-yl)-[1,1'-biphenyl]-4-yl)boronicacid](/img/structure/B13176818.png)
![3-{Bicyclo[2.2.1]heptan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13176824.png)

